4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine
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Overview
Description
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of cyclopenta[c]pyridazin, triazolo[4,3-b]pyridazin, and piperidine moieties, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyridazin and triazolo[4,3-b]pyridazin intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halogenated compounds, bases, and solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .
Scientific Research Applications
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[c]pyridazin derivatives: These compounds share the cyclopenta[c]pyridazin core and may have similar chemical properties.
Triazolo[4,3-b]pyridazin derivatives: These compounds share the triazolo[4,3-b]pyridazin core and may have similar biological activities.
Uniqueness
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine is unique due to its combination of three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7O/c20-19(21,22)18-26-24-15-4-5-16(27-29(15)18)28-8-6-12(7-9-28)11-30-17-10-13-2-1-3-14(13)23-25-17/h4-5,10,12H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWNYSYFTWDFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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